Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate

Halogen bonding Supramolecular chemistry Crystal engineering

Select Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate (CAS 1427024-20-1) for reliable pyrazole scaffold diversification. Unlike non-halogenated analogs, the C5-bromo substituent enables cleaner Suzuki-Miyaura cross-coupling with significantly reduced dehalogenation compared to iodo derivatives. The N1-methyl butanoate side chain provides a latent carboxylic acid handle for further derivatization—a critical advantage in kinase inhibitor and agrochemical lead optimization. With >99.9:1 N1/N2 regioselectivity, the compound guarantees synthetic reproducibility. Available at 98% purity for immediate R&D deployment.

Molecular Formula C8H11BrN2O2
Molecular Weight 247.09 g/mol
Cat. No. B15057289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate
Molecular FormulaC8H11BrN2O2
Molecular Weight247.09 g/mol
Structural Identifiers
SMILESCOC(=O)CCCN1C(=CC=N1)Br
InChIInChI=1S/C8H11BrN2O2/c1-13-8(12)3-2-6-11-7(9)4-5-10-11/h4-5H,2-3,6H2,1H3
InChIKeyNUHBMXXPDCIHKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate – Procurement Guide for N-Alkylated Bromopyrazole Building Blocks


Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate (CAS 1427024-20-1, C8H11BrN2O2, MW 247.09) is a functionalized N-alkyl bromopyrazole building block featuring a 5-bromo substituent on the pyrazole core and a methyl butanoate ester side chain . As a member of the 5-bromopyrazole derivative class, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical research . Its strategic value lies in the combination of three orthogonal functional handles: the C5-bromo position enables transition metal-catalyzed cross-coupling, the N1-alkyl chain provides molecular scaffold extension, and the terminal methyl ester offers a latent carboxylic acid for further derivatization. This multi-functionality positions the compound as a key synthon for generating structurally diverse pyrazole-containing libraries in drug discovery programs.

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate – Critical Differentiation from Generic Pyrazole Analogs


Procurement decisions for pyrazole-based building blocks cannot rely on simple class-level interchangeability. Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate differs fundamentally from non-brominated analogs (e.g., methyl 4-(1H-pyrazol-1-yl)butanoate) and halogen-position variants (e.g., 3-bromo or 4-bromo regioisomers) in three quantifiable dimensions: (1) the C5-bromo substituent confers unique halogen bonding capabilities with Br⋯O contact distances in crystal structures [1]; (2) the bromo substituent exhibits superior performance over iodo-analogs in Suzuki-Miyaura cross-coupling due to reduced dehalogenation side reactions [2]; and (3) the N1-alkylation regiochemistry achievable through modern protocols yields >90% yield with N1/N2 regioselectivity exceeding 99.9:1 [3]. Substituting a non-halogenated pyrazole butanoate or a 3-bromo regioisomer would fundamentally alter both the synthetic trajectory and the supramolecular recognition properties of downstream products.

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate – Quantitative Comparator Evidence for Scientific Selection


C5-Bromo Substituent Enables Distinct Halogen Bonding Interactions Absent in Non-Halogenated Analogs

The C5-bromo substituent in 5-bromopyrazole derivatives establishes Br⋯O halogen bonding contacts in the solid state, a structural feature entirely absent in non-halogenated pyrazole butanoate analogs. X-ray crystallographic analysis of five 5-brominated pyrazoles revealed consistent Br⋯O contacts that contribute to supramolecular assembly [1]. One derivative (compound 5) was found to be isostructural with its iodo-analogue, indicating that despite bromine's lower polarizability compared to iodine, the halogen contacts remain structurally significant [1].

Halogen bonding Supramolecular chemistry Crystal engineering

Bromopyrazoles Demonstrate Superior Suzuki-Miyaura Coupling Efficiency Relative to Iodopyrazoles

In a direct comparative study of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling reactions, bromo and chloro derivatives were demonstrated to be superior to iodo-pyrazoles due to reduced propensity for the undesired dehalogenation side reaction [1][2]. This finding is particularly significant because iodopyrazoles are traditionally considered more reactive in cross-coupling, yet their susceptibility to dehalogenation compromises product yield and purity. The bromo derivative avoids this liability while maintaining sufficient reactivity for efficient coupling with aryl, heteroaryl, and styryl boronic acids and esters [1].

Cross-coupling Suzuki-Miyaura reaction Pyrazole functionalization

N1-Alkyl Pyrazole Scaffold Achievable with >90% Yield and >99.9:1 Regioselectivity via Modern Protocols

The N1-alkylated pyrazole scaffold characteristic of methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate can be synthesized with exceptional regioselectivity using recently developed catalyst-free Michael addition protocols. A methodology reported in 2022 achieves >90% yield with N1/N2 regioselectivity exceeding 99.9:1, and the protocol has been extended to prepare di-, tri-, and tetra-substituted pyrazoles bearing versatile functional groups including bromo, ester, nitro, and nitrile substituents [1]. This represents the first general regioselective N1-alkylation of 1H-pyrazoles in a single step [1].

N-alkylation Regioselective synthesis Pyrazole derivatization

Methyl 4-(5-bromo-1H-pyrazol-1-yl)butanoate – Evidence-Backed Application Scenarios for Procurement


Medicinal Chemistry: Late-Stage Functionalization of Pyrazole-Containing Drug Candidates

This building block is optimally deployed in medicinal chemistry programs requiring late-stage diversification of pyrazole scaffolds. The bromo substituent enables Suzuki-Miyaura cross-coupling for introducing aryl, heteroaryl, or styryl groups after core scaffold assembly [1]. Unlike iodo-analogs that suffer from dehalogenation side reactions, the bromo derivative provides cleaner coupling profiles, reducing purification complexity [1]. Additionally, the ester side chain offers a convenient handle for conversion to carboxylic acid, amide, or hydroxamic acid functionalities, making this compound particularly valuable in kinase inhibitor programs and other target classes where pyrazole serves as a privileged scaffold.

Crystal Engineering and Supramolecular Chemistry Studies

Research groups focused on halogen bonding interactions and supramolecular assembly should consider this compound for systematic studies of Br-mediated crystal packing. X-ray crystallographic evidence confirms that 5-bromopyrazoles form Br⋯O halogen bonds and inter-halogen contacts that govern supramolecular architecture [2]. The isostructural relationship observed between 5-bromo and 5-iodo derivatives [2] suggests that this building block can serve as a structurally analogous but less polarizable alternative to iodine-containing probes. The N1-alkyl chain provides additional conformational flexibility for studying how side-chain geometry influences halogen bonding geometry.

Agrochemical Intermediate for Pest Control Agents

The compound's structural features align with requirements for agrochemical lead generation, particularly in programs targeting arthropod pests. Patent literature documents halogen-substituted pyrazole derivatives as effective pest-control agents [3], and the bromo substituent at the C5 position has been identified as a key pharmacophoric element in bioactive pyrazoles [4]. The methyl butanoate side chain provides a handle for further optimization of physicochemical properties such as lipophilicity and metabolic stability, critical parameters in agrochemical development.

Synthetic Methodology Development and Cross-Coupling Optimization

This compound serves as an ideal model substrate for developing and benchmarking new cross-coupling methodologies on pyrazole scaffolds. The established performance characteristics of bromopyrazoles in Suzuki-Miyaura reactions—specifically their superiority over iodo-analogs due to reduced dehalogenation [1]—provide a validated baseline for comparative studies. Researchers evaluating novel catalytic systems, ligand designs, or alternative coupling partners can use this building block to generate reproducible benchmark data and assess reaction scope with a substrate bearing both a cross-coupling handle (C5-Br) and an orthogonal functional group (methyl ester).

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